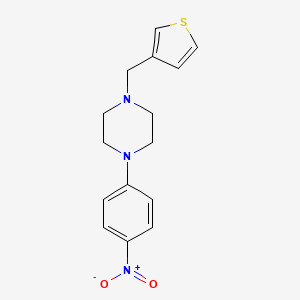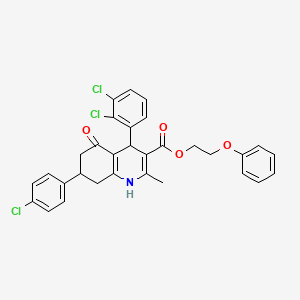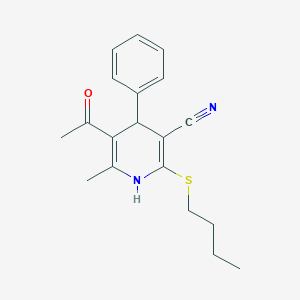![molecular formula C14H28N2O4 B5235134 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine, also known as EDDE, is a chemical compound that has been widely used in scientific research. EDDE is a cyclic diamine that contains two morpholine rings and two ethylene oxide chains. It is a white crystalline powder that is soluble in water and organic solvents. EDDE has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine has been used in a variety of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a useful compound for studying infectious diseases. This compound has also been used as a chelating agent in metal ion binding studies. Additionally, this compound has been used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Mécanisme D'action
The mechanism of action of 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine is not well understood. However, it is believed that this compound works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound may bind to metal ions in the body, preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have antioxidant properties, which may help protect cells from oxidative damage. In animal studies, this compound has been found to have low toxicity and does not appear to have any significant adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying infectious diseases caused by a variety of microorganisms. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results and design follow-up studies.
Orientations Futures
There are several future directions for research on 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Researchers are also interested in exploring the potential of this compound as a chelating agent for the treatment of metal ion toxicity. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has a wide range of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, as well as antioxidant activity. This compound is relatively easy to synthesize and can be produced in large quantities. However, its mechanism of action is not well understood, which is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of new antimicrobial agents and the exploration of its potential as a chelating agent.
Méthodes De Synthèse
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine can be synthesized by reacting ethylene oxide with morpholine in the presence of a catalyst. The reaction produces a mixture of mono- and di-ethylene morpholines, which can be separated by fractional distillation. The di-ethylene morpholine can then be further reacted with ethylene oxide to produce this compound. The synthesis of this compound is a relatively simple process, and the compound can be produced in large quantities.
Propriétés
IUPAC Name |
4-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-7-17-8-2-15(1)5-11-19-13-14-20-12-6-16-3-9-18-10-4-16/h1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCLUNIRKATPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139989-50-7 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139989-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)


![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)